3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a fluorophenyl group, an amino group, and a hydroxyethyl group attached to a pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an alkylation reaction, where an ethylene oxide or a similar reagent reacts with the pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce reduced pyrrole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share structural similarities with pyrrole derivatives and exhibit diverse biological activities.
Imidazole Derivatives: Imidazole-containing compounds, such as those used in antifungal medications, also share structural features with pyrrole derivatives and have significant therapeutic potential.
Uniqueness
3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. The hydroxyethyl group also contributes to its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-fluoroanilino)-1-(2-hydroxyethyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c13-8-2-1-3-9(6-8)14-10-7-11(17)15(4-5-16)12(10)18/h1-3,6-7,14,16H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOVJDNKBFDRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=CC(=O)N(C2=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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